molecular formula C10H11N5O4 B10947775 N-(5-methyl-1,2-oxazol-3-yl)-3-(3-nitro-1H-pyrazol-1-yl)propanamide

N-(5-methyl-1,2-oxazol-3-yl)-3-(3-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10947775
M. Wt: 265.23 g/mol
InChI Key: IHUPAPUEKQOVLD-UHFFFAOYSA-N
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Description

N-(5-METHYL-3-ISOXAZOLYL)-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-METHYL-3-ISOXAZOLYL)-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine.

    Nitration of Pyrazole: The pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reaction: The final step involves coupling the isoxazole and nitrated pyrazole rings through an amide bond formation, typically using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-METHYL-3-ISOXAZOLYL)-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted isoxazole or pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-METHYL-3-ISOXAZOLYL)-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of an enzyme and inhibiting its activity.

    Receptor Modulation: Interacting with receptors on the cell surface and modulating their signaling pathways.

    Pathway Involvement: Affecting specific biochemical pathways within the cell, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    N-(5-METHYL-3-ISOXAZOLYL)-3-(3-AMINO-1H-PYRAZOL-1-YL)PROPANAMIDE: Similar structure but with an amino group instead of a nitro group.

    N-(5-METHYL-3-ISOXAZOLYL)-3-(3-CHLORO-1H-PYRAZOL-1-YL)PROPANAMIDE: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

N-(5-METHYL-3-ISOXAZOLYL)-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is unique due to the presence of both the isoxazole and nitro-pyrazole moieties, which may confer distinct chemical and biological properties. The nitro group, in particular, can undergo various chemical transformations, making this compound a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C10H11N5O4

Molecular Weight

265.23 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-3-(3-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C10H11N5O4/c1-7-6-8(13-19-7)11-10(16)3-5-14-4-2-9(12-14)15(17)18/h2,4,6H,3,5H2,1H3,(H,11,13,16)

InChI Key

IHUPAPUEKQOVLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCN2C=CC(=N2)[N+](=O)[O-]

Origin of Product

United States

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